![molecular formula C10H18O5 B068683 (3S,4R,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one CAS No. 169396-07-0](/img/structure/B68683.png)
(3S,4R,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one, also known as BE-3-4-5, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (3S,4R,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one is not fully understood, but it is believed to act by binding to specific targets, such as enzymes or receptors. This binding can lead to inhibition or activation of the target, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target it binds to. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activity, as well as potential for use in the treatment of neurological disorders and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3S,4R,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one is its potential as a lead compound for drug discovery. Its unique structure and activity against various targets make it a promising candidate for the development of new drugs. However, one limitation is its limited availability, as it is a newly synthesized compound and not widely available for use in lab experiments.
Zukünftige Richtungen
For research on (3S,4R,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one include further studies on its mechanism of action, identification of additional targets, and optimization of its activity against specific targets. Additionally, research on the potential use of this compound in the development of new diagnostic tools and its potential for use in combination therapies should be explored. Further research is also needed to determine the safety and toxicity of this compound.
Synthesemethoden
(3S,4R,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the use of protecting groups and various chemical reactions, including esterification, reduction, and deprotection. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against various targets, including enzymes and receptors, and has potential as a lead compound for the development of new drugs. Additionally, this compound has been studied for its potential use in the development of new diagnostic tools for diseases.
Eigenschaften
CAS-Nummer |
169396-07-0 |
---|---|
Molekularformel |
C10H18O5 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(3S,4R,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one |
InChI |
InChI=1S/C10H18O5/c1-3-5-6-10(14-4-2)8(12)7(11)9(13)15-10/h7-8,11-12H,3-6H2,1-2H3/t7-,8+,10-/m0/s1 |
InChI-Schlüssel |
YNOAXFAKHFTGJD-XKSSXDPKSA-N |
Isomerische SMILES |
CCCC[C@]1([C@@H]([C@@H](C(=O)O1)O)O)OCC |
SMILES |
CCCCC1(C(C(C(=O)O1)O)O)OCC |
Kanonische SMILES |
CCCCC1(C(C(C(=O)O1)O)O)OCC |
Synonyme |
2(3H)-Furanone,5-butyl-5-ethoxydihydro-3,4-dihydroxy-,[3S-(3alpha,4alpha,5alpha)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.